molecular formula C19H26FN3O2 B2586906 1-Cyclohexyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894036-77-2

1-Cyclohexyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2586906
CAS No.: 894036-77-2
M. Wt: 347.434
InChI Key: FEAGSDRHPDNJTM-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a useful research compound. Its molecular formula is C19H26FN3O2 and its molecular weight is 347.434. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biochemical Evaluation

Urea derivatives have been synthesized and assessed for their biochemical activities, including their role as acetylcholinesterase inhibitors. A study by Vidaluc et al. (1995) explored the synthesis of a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, highlighting their antiacetylcholinesterase activity. This research indicated the potential of urea derivatives in interacting with enzyme hydrophobic binding sites, emphasizing their significance in medicinal chemistry (Vidaluc et al., 1995).

Antifungal Activity

Urea derivatives have also been studied for their antifungal properties. Mishra et al. (2000) investigated N(1)- and N(3)-(4-fluorophenyl) ureas and their cyclocondensation products for fungitoxic action against A. niger and F. oxyporum. The structural features of these compounds correlated with their antifungal efficacy, presenting a potential avenue for agricultural and food chemistry applications (Mishra et al., 2000).

Corrosion Inhibition

The corrosion inhibition performance of urea derivatives has been evaluated in research by Mistry et al. (2011), who studied 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions. Their findings demonstrated the compounds' efficiency in protecting metal surfaces, indicating the utility of urea derivatives in materials science and engineering (Mistry et al., 2011).

Properties

IUPAC Name

1-cyclohexyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O2/c1-2-22(16-6-4-3-5-7-16)19(25)21-15-12-18(24)23(13-15)17-10-8-14(20)9-11-17/h8-11,15-16H,2-7,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAGSDRHPDNJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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